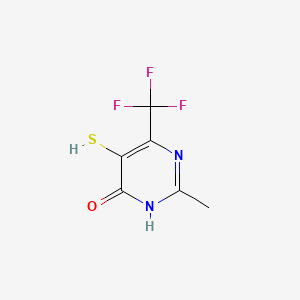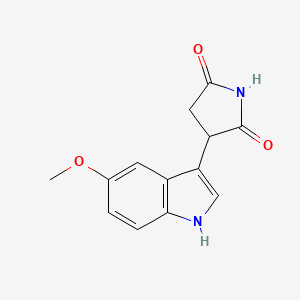
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with methyl, sulfanyl, and trifluoromethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals or materials science.
Mécanisme D'action
The mechanism of action of 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the sulfanyl group.
5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one: Lacks the methyl group.
2-methyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one can significantly influence its chemical properties, such as lipophilicity and electron-withdrawing effects, making it unique compared to similar compounds.
Propriétés
Formule moléculaire |
C6H5F3N2OS |
|---|---|
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2-methyl-5-sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5F3N2OS/c1-2-10-4(6(7,8)9)3(13)5(12)11-2/h13H,1H3,(H,10,11,12) |
Clé InChI |
GYWDPWZGUGQDLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C(=O)N1)S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)













